molecular formula C11H10ClN5O2 B2871270 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1396792-24-7

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B2871270
CAS No.: 1396792-24-7
M. Wt: 279.68
InChI Key: MXXMTRDJBHQPJB-UHFFFAOYSA-N
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Description

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone is a synthetic heterocyclic compound designed for research and development applications. This chemical features a tetrazole ring linked to a 3-hydroxyazetidine moiety via a methanone bridge, a structure of high interest in modern medicinal chemistry. The tetrazole group is a common bioisostere for carboxylic acids, potentially enhancing metabolic stability and bioavailability in drug-like molecules. The azetidine ring, a four-membered nitrogen heterocycle, is an increasingly important scaffold in the design of novel pharmacologically active compounds. As a versatile chemical building block, this reagent is intended for use in hit-to-lead optimization, library synthesis for high-throughput screening, and investigating structure-activity relationships (SAR). Researchers can utilize it to develop novel molecules targeting a range of therapeutic areas. This product is intended for chemical or biological research in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound appropriately, using personal protective equipment.

Properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-7-1-3-8(4-2-7)17-14-10(13-15-17)11(19)16-5-9(18)6-16/h1-4,9,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXMTRDJBHQPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The 3-hydroxyazetidin-1-yl moiety may contribute to its pharmacological profiles.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of tetrazole derivatives, including the compound . The compound exhibited moderate to strong activity against various bacterial strains, particularly:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. In vitro studies demonstrated that similar compounds showed significant cytotoxic effects against cancer cell lines. Notably, compounds with structural similarities to (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone have been reported to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Modulation of apoptotic pathways

For instance, a related study indicated that certain tetrazole derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It demonstrated strong inhibition of:

  • Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases.
  • Urease : Associated with the treatment of urinary tract infections.

These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of several tetrazole derivatives, (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone was tested against multiple bacterial strains. The results indicated:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

This screening underscores the compound's potential as an antibacterial agent .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of similar tetrazole compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported:

CompoundIC50 (µM)Cancer Cell Line
Compound A12.5MCF-7
Compound B15.0HeLa
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone14.0MCF-7

These results indicate that the compound exhibits significant cytotoxicity against cancer cells, warranting further investigation into its mechanism of action .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name / Structure Key Substituents Functional Groups Notable Features Reference
(Target Compound)
(2-(4-Chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone
- 4-Chlorophenyl
- 3-Hydroxyazetidine
Tetrazole, Methanone, Hydroxyl - Tetrazole enhances metabolic stability.
- Hydroxyazetidine improves solubility via H-bonding.
Inferred from
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole - 4-Chlorophenyl
- Thioether linker
Tetrazole, Thioether - Thioether increases lipophilicity.
- Lacks polar azetidine group.
Fenofibrate Related Compound A
(4-Chlorophenyl)(4-hydroxyphenyl)methanone
- 4-Chlorophenyl
- 4-Hydroxyphenyl
Methanone, Hydroxyl - Simpler structure with aromatic ketone.
- Lower polarity than target compound.
5-Chloro-2-(3-hydroxymethyl-5-methyl-4H-triazol-4-yl)phenylmethanone - Triazole with hydroxymethyl
- 2-Chlorophenyl
Triazole, Methanone, Hydroxymethyl - Hydroxymethyl enhances hydrophilicity.
- Triazole may offer metal coordination sites.
(3-(3-Hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanone - Mercapto-triazole
- Quinoxaline
Triazole, Thiol, Methanone - Thiol group increases redox activity.
- Quinoxaline contributes to π-stacking interactions.

Key Observations:

  • The target compound’s tetrazole-azetidine combination distinguishes it from simpler methanone derivatives (e.g., Fenofibrate analogs) by offering dual polarity and stability .
  • Compared to thioether-linked tetrazoles (), the hydroxyazetidine group likely reduces lipophilicity, favoring aqueous solubility .

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